molecular formula C8H6F3NO3 B13408058 (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol CAS No. 72522-42-0

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol

Cat. No.: B13408058
CAS No.: 72522-42-0
M. Wt: 221.13 g/mol
InChI Key: BCYCXBDVLORUCU-ZETCQYMHSA-N
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Description

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products Formed

    Oxidation: Formation of trifluoroacetophenone or 3-nitrobenzaldehyde.

    Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-aminophenyl)ethanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
  • (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethanol
  • (1S)-2,2,2-trifluoro-1-(3-aminophenyl)ethanol

Uniqueness

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

CAS No.

72522-42-0

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H/t7-/m0/s1

InChI Key

BCYCXBDVLORUCU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O

Origin of Product

United States

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